molecular formula C7H4F4O2 B12080579 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol

Cat. No.: B12080579
M. Wt: 196.10 g/mol
InChI Key: PTJDRVPXZFNVLY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is an organofluorine compound characterized by the presence of difluoromethyl and difluoro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H. This reaction can be carried out under mild conditions and offers good functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve late-stage difluoromethylation processes. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct chemical properties. These properties include enhanced metabolic stability, increased lipophilicity, and the ability to form strong hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H4F4O2

Molecular Weight

196.10 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluorobenzene-1,3-diol

InChI

InChI=1S/C7H4F4O2/c8-3-1-2(7(10)11)5(12)4(9)6(3)13/h1,7,12-13H

InChI Key

PTJDRVPXZFNVLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)O)C(F)F

Origin of Product

United States

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